Methyl N-methyl-N-nitrosoglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

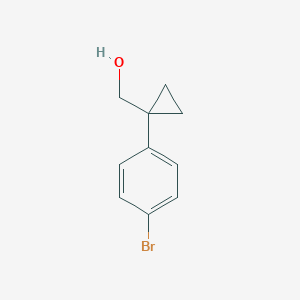

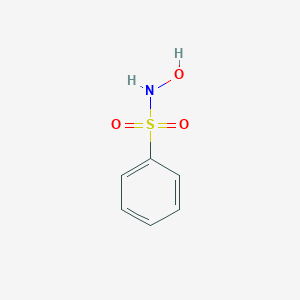

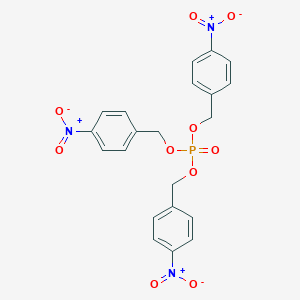

Methyl N-methyl-N-nitrosoglycine, also known as N-nitrososarcosine or N-nitrosomethylglycine, is a chemical compound . It is a type of nitrosamine, a class of compounds known for their carcinogenic properties . The chemical formula of Methyl N-methyl-N-nitrosoglycine is C₃H₆N₂O₃ .

Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This methodology has broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .Molecular Structure Analysis

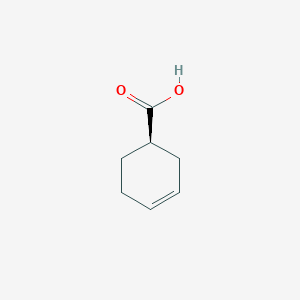

The molecular structure of Methyl N-methyl-N-nitrosoglycine is represented by the canonical SMILES notation: CN(CC(=O)O)N=O . This indicates that the molecule consists of a methyl group (CH3-) attached to a nitrosoglycine group.Chemical Reactions Analysis

Nitrosamines, including Methyl N-methyl-N-nitrosoglycine, are formed by the reaction of secondary amines with nitrite under acidic conditions . They are known to be highly potent, mutagenic impurities .Scientific Research Applications

1. Carcinogenicity Studies

N-Nitrososarcosine Methyl Ester is a compound of interest in carcinogenicity studies due to its classification as a nitrosamine. Nitrosamines are known carcinogens, and their presence in foods and tobacco products makes their study crucial for public health. Researchers use this compound to understand the mechanisms of carcinogenesis and to develop methods for detecting nitrosamine content in consumer products .

2. Analytical Chemistry

In analytical chemistry, particularly in liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS/MS), N-Nitrososarcosine Methyl Ester is used to study the stereospecific responses of its E/Z-isomers. This research is vital for improving the accuracy of nitrosamine quantification in complex matrices like tobacco products .

Safety And Hazards

Future Directions

Research on nitrosamines, including Methyl N-methyl-N-nitrosoglycine, is ongoing, particularly in the context of their presence in pharmaceutical products . Future research directions include the development of more effective strategies for preventing and treating diseases associated with nitrosamine exposure, and the exploration of the role, advantages, and challenges of phytochemicals in nitrosamine-induced diseases .

properties

IUPAC Name |

methyl 2-[methyl(nitroso)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-8)3-4(7)9-2/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQTFSANJGRHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

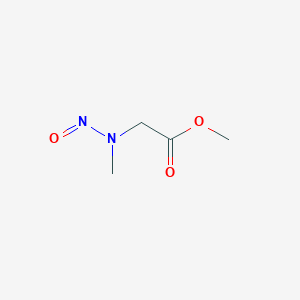

CN(CC(=O)OC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199906 |

Source

|

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-methyl-N-nitrosoglycine | |

CAS RN |

51938-19-3 |

Source

|

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)